1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide
Description
1-Methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazole core linked to a pyrazole ring and a pyridine moiety. The molecule’s scaffold combines three nitrogen-containing rings: a 1-methyl-1H-1,2,3-triazole-4-carboxamide group connected via an ethyl chain to a pyrazole substituted at the 4-position with a pyridin-3-yl group.
Properties
IUPAC Name |
1-methyl-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c1-20-10-13(18-19-20)14(22)16-5-6-21-9-12(8-17-21)11-3-2-4-15-7-11/h2-4,7-10H,5-6H2,1H3,(H,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRKBLEGGHEJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
A similar compound was found to have significant activity on the kinasep70S6Kβ . Kinases are proteins that play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that the nitrogen atoms in the triazole moiety actively contribute to binding to the active site of enzymes. This binding can inhibit the function of the target protein, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures, such as imidazole and indole derivatives, have been reported to affect a broad range of biochemical pathways. These include pathways related to antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Pharmacokinetics
It’s known that the solubility of a compound in water and other polar solvents can significantly impact its bioavailability.
Result of Action
Based on the broad range of activities reported for similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 1-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 285.33 g/mol
The presence of the triazole ring and the pyridine moiety contributes to its biological activity by facilitating interactions with various biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.5 - 16 μg/mL |
| Pseudomonas aeruginosa | 0.25 - 4 μg/mL |
| Klebsiella pneumoniae | 0.5 - 8 μg/mL |
These results suggest that the compound could serve as a potential lead for developing new antibiotics, particularly against resistant strains .
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. In vitro assays have demonstrated that the compound inhibits the proliferation of cancer cell lines such as:
- MCF-7 (Breast Cancer)
- A549 (Lung Cancer)
- HeLa (Cervical Cancer)
The mechanism of action appears to involve the induction of apoptosis through caspase activation and modulation of cell cycle progression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammatory responses. Studies have indicated that it inhibits pro-inflammatory cytokines like TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .
Case Studies
Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Antimicrobial Efficacy Study : A study conducted on a series of triazole compounds demonstrated that those with a pyridine substitution exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this moiety .
- Cancer Cell Line Study : In a comparative analysis of various triazoles, it was found that the compound significantly reduced cell viability in MCF-7 cells by approximately 70% at a concentration of 10 μM after 48 hours .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing the triazole and pyrazole scaffolds exhibit significant anticancer activity. Specifically, derivatives of this compound have shown promising results against various cancer cell lines:
| Cancer Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Breast Cancer | MDA-MB-231 | 5.0 | |
| Liver Cancer | HepG2 | 3.2 | |
| Colorectal Cancer | HT-29 | 7.5 | |
| Prostate Cancer | PC3 | 6.8 |
These findings suggest that the compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity. It exhibits significant inhibitory effects against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Bacillus subtilis | 14 |
The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study published in ACS Omega synthesized a series of compounds based on the pyrazole structure and evaluated their anticancer efficacy in vitro. The results demonstrated that certain derivatives significantly inhibited the growth of breast and liver cancer cells, indicating potential for further development as therapeutic agents against these cancers .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of several triazole derivatives including our compound of interest. The study utilized standard disk diffusion methods to measure inhibition zones against common pathogens. The results confirmed that the compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by these organisms .
Chemical Reactions Analysis
Oxidation Reactions
The methyl and ethyl groups on the purine and piperazine moieties are susceptible to oxidation. Key transformations include:
| Reaction Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| N-Methyl groups (C1, C3) | KMnO₄, acidic aqueous solution | Oxidation to carboxylic acids or ketones | |
| Piperazine ethyl group | H₂O₂, Fe²⁺ catalyst | Oxidation to N-oxide derivatives | |
| Purine C8 position | O₂, catalytic Pd/C | Introduction of hydroxyl or carbonyl groups |
For example, oxidation of the 1,3-dimethyl groups under strong acidic conditions with KMnO₄ yields a dicarboxylic acid derivative, enhancing water solubility.
Reduction Reactions
Reduction primarily targets the purine ring’s conjugated double bonds and carbonyl groups:
| Reaction Site | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Purine C2=O, C6=O | LiAlH₄, dry THF | Reduction to secondary alcohols | |
| Piperazine C-N bonds | H₂, Raney Ni, high pressure | Partial saturation of piperazine ring |
Selective reduction of the purine’s dione groups generates 2,6-diol intermediates, which are valuable for further functionalization.
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple sites:
Nucleophilic Substitution
| Site | Nucleophile | Product | Reference |
|---|---|---|---|
| Piperazine N-H | Alkyl halides (e.g., CH₃I) | N-Alkylation to form quaternary ammonium salts | |
| Purine C8 position | Amines (e.g., NH₃) | Replacement of methyl group with amine |
Electrophilic Substitution
| Site | Electrophile | Product | Reference |
|---|---|---|---|
| Purine C7 position | NO₂⁺ (nitration) | Nitro-group introduction | |
| Piperazine ring | Ac₂O (acetylation) | N-Acetylation |
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the purine ring undergoes cleavage:
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| Concentrated HCl, reflux | HCl (6M) | Cleavage to pyrimidine and imidazole fragments | |
| NaOH, heat | NaOH (10%) | Formation of urea derivatives |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging its halogenated derivatives (e.g., bromo-purine analogs):
| Reaction Type | Catalyst/Reagents | Product | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, aryl boronic acid | Biaryl-purine hybrids | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Arylated derivatives |
Comparative Reactivity Analysis
The table below summarizes the relative reactivity of functional groups:
| Functional Group | Reactivity | Preferred Reactions |
|---|---|---|
| Purine C2=O, C6=O | High | Reduction, nucleophilic addition |
| Piperazine N-H | Moderate | Alkylation, acylation |
| Purine methyl groups (C1, C3) | Low | Oxidation under harsh conditions |
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron Delocalization : The triazole ring in ’s compound exhibits shortened C–N bonds (1.366–1.348 Å vs. typical 1.47 Å for single bonds), indicating conjugation. The target compound’s triazole-pyrazole system likely shows similar delocalization, enhancing stability and interaction with biological targets .
Hydrogen Bonding and Molecular Interactions
- highlights intramolecular C–H⋯O and intermolecular C–H⋯N bonds stabilizing its structure. The target compound’s carboxamide and pyridine groups are poised to form analogous interactions, critical for ligand-receptor binding .
- The pyridin-3-yl group in the target compound and ’s derivative provides a π-electron-rich site for stacking interactions, a feature leveraged in drug design .
Research Methodologies and Tools
The structural determination of analogous compounds (e.g., ) relied on X-ray crystallography refined via SHELX software, which is widely used for small-molecule and macromolecular refinement . For instance, employed SHELX for H-atom placement and refinement, ensuring accurate bond-length and angle measurements .
Q & A
Q. Key Optimization Parameters :
| Step | Solvent | Catalyst/Temp | Yield Range |
|---|---|---|---|
| Triazole Formation | THF/H₂O | CuSO₄, 50°C | 61–75% |
| Amide Coupling | DCM/DMF | EDC, RT | 35–50% |
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (400–600 MHz) to verify substituent positions and stereochemistry. For example, pyridine protons typically appear at δ 8.5–9.0 ppm, while triazole protons resonate at δ 7.8–8.2 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., HRMS m/z 392.2 [M+H]⁺) confirms molecular weight .
- Chromatography : HPLC with C18 columns (≥98% purity) and LCMS for real-time monitoring .
Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?
Answer:
Contradictions often arise from tautomerism (e.g., triazole/pyrazole proton shifts) or solvent-dependent conformational changes. Mitigation strategies:
2D NMR (COSY, HSQC) : Resolve overlapping signals and assign coupling networks .
X-ray Crystallography : Definitive structural confirmation, especially for ambiguous NOE interactions .
Deuterated Solvent Comparison : Test in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .
Example : A study on a related triazole-pyrazole hybrid used X-ray crystallography to confirm regioisomeric purity after NMR data conflicted with computational predictions .
Advanced: What methodologies optimize reaction yields for large-scale synthesis?
Answer:
- Catalyst Screening : Replace Cu(I) with Ru-based catalysts for regioselective triazole formation, reducing byproducts .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 16 hours to 2 hours) while maintaining yields >60% .
- Solvent Optimization : Use DMF instead of THF for improved solubility of polar intermediates .
Case Study : A 2024 protocol achieved 75% yield by switching to a microwave-assisted CuAAC reaction with PEG-400 as a green solvent .
Basic: What biological targets are hypothesized for this compound?
Answer:
The compound’s pyridine-pyrazole-triazole scaffold suggests potential kinase inhibition or receptor antagonism. Computational docking studies predict:
- Kinase Binding : ATP-binding pockets (e.g., EGFR, JAK2) due to pyridine’s π-π stacking and triazole’s hydrogen bonding .
- Antimicrobial Activity : Pyrazole moieties disrupt bacterial biofilms (tested via MIC assays against S. aureus) .
Q. Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to purified kinase domains .
- Cellular Assays : MTT assays for cytotoxicity and IC₅₀ determination .
Advanced: How can researchers assess stability under physiological conditions?
Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via HPLC .
- Plasma Stability : Incubate with human plasma (1–24 hours) and quantify parent compound using LC-MS/MS .
- Solid-State Stability : Accelerated thermal testing (40°C/75% RH for 6 months) with PXRD to detect polymorphic changes .
Data Example : A related triazole-carboxamide showed <5% degradation after 24 hours in plasma, indicating suitability for in vivo studies .
Advanced: What strategies address low solubility in aqueous buffers?
Answer:
- Salt Formation : React with HCl or sodium tosylate to improve hydrophilicity .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release .
- Co-Solvent Systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .
Validation : Dynamic Light Scattering (DLS) and dialysis-based release studies confirm stability and dissolution profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
